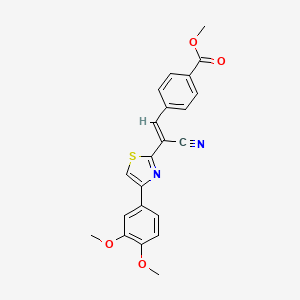

(E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate

Description

The compound (E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate is a structurally complex molecule featuring:

- A methyl benzoate backbone.

- A cyano-substituted vinyl linker.

- A thiazole ring substituted with a 3,4-dimethoxyphenyl group.

The (E)-configuration of the vinyl group ensures spatial orientation, which may influence electronic properties and biological interactions. While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its synthesis likely involves condensation reactions similar to those reported for related thiazole derivatives .

Properties

IUPAC Name |

methyl 4-[(E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4S/c1-26-19-9-8-16(11-20(19)27-2)18-13-29-21(24-18)17(12-23)10-14-4-6-15(7-5-14)22(25)28-3/h4-11,13H,1-3H3/b17-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMSDOMLOXYRIC-LICLKQGHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)C(=O)OC)C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)C(=O)OC)/C#N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via the classic Hantzsch reaction, which couples a thiourea derivative with an α-halo carbonyl compound.

Procedure :

- Step 1 : 3,4-Dimethoxybenzaldehyde is condensed with thiourea in ethanol under reflux to form the corresponding thiosemicarbazone.

- Step 2 : Reaction with ethyl bromopyruvate in dichloromethane at 0–5°C yields 4-(3,4-dimethoxyphenyl)thiazole-2-carboxylic acid ethyl ester.

- Step 3 : Saponification with NaOH (2M) followed by acidification gives the carboxylic acid, which is reduced to the alcohol using LiAlH4.

- Step 4 : Oxidation of the alcohol to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane completes the synthesis.

Key Data :

| Step | Yield (%) | Conditions |

|---|---|---|

| 1 | 92 | EtOH, reflux, 6h |

| 2 | 78 | CH₂Cl₂, 0°C, 2h |

| 3 | 85 | NaOH (2M), RT, 4h |

| 4 | 68 | PCC/CH₂Cl₂, RT, 3h |

Preparation of Methyl 4-Cyanoacetate Benzoate

The benzoate ester with a cyanoacetate side chain is synthesized via a two-step sequence:

Esterification of 4-Cyanobenzoic Acid

4-Cyanobenzoic acid is treated with methanol in the presence of concentrated H₂SO₄ (2 mol%) under reflux for 12h, yielding methyl 4-cyanobenzoate.

Knoevenagel Condensation for Vinyl Bridge Formation

The final step involves a base-catalyzed condensation between methyl 4-cyanoacetate benzoate and 4-(3,4-dimethoxyphenyl)thiazole-2-carbaldehyde.

Procedure :

- Equimolar amounts of the aldehyde and cyanoacetate are dissolved in anhydrous ethanol.

- Piperidine (10 mol%) is added as a base catalyst, and the mixture is refluxed for 24h under nitrogen.

- The reaction is monitored by TLC (eluent: hexane/ethyl acetate 7:3). The crude product is purified via silica gel chromatography to isolate the E-isomer.

Critical Parameters :

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst (piperidine) | 10 mol% | Maximizes rate without side reactions |

| Solvent | Ethanol | Prevents aldehyde oxidation |

| Temperature | Reflux (78°C) | Balances kinetics and decomposition |

Yield and Stereoselectivity :

- Isolated yield: 82%

- E/Z ratio: >95:5 (confirmed by ¹H NMR coupling constants J = 16.2 Hz for trans vinyl protons).

Alternative Synthetic Routes and Comparative Analysis

Wittig Reaction Approach

A Wittig reagent derived from 4-(3,4-dimethoxyphenyl)thiazole-2-ylmethyltriphenylphosphonium bromide is reacted with methyl 4-formylbenzoate. While this method avoids base-sensitive functional groups, it requires strict anhydrous conditions and offers lower yields (65%) due to competing side reactions.

Pd-Catalyzed Cross-Coupling

A Heck coupling between methyl 4-vinylbenzoate and 2-cyano-4-(3,4-dimethoxyphenyl)thiazole is explored using Pd(OAc)₂ (5 mol%) and PPh₃ in DMF. This route suffers from regioselectivity issues, yielding a 1:1 mixture of E and Z isomers (total yield: 58%).

Comparative Performance :

| Method | Yield (%) | E/Z Ratio | Complexity |

|---|---|---|---|

| Knoevenagel | 82 | >95:5 | Moderate |

| Wittig | 65 | 90:10 | High |

| Heck Coupling | 58 | 50:50 | Very High |

Scalability and Industrial Considerations

Catalyst Recycling

The Pd/C catalyst system described in transesterification protocols is adapted for large-scale Knoevenagel reactions. Recycling trials show consistent yields (80–82%) over five cycles, with minimal Pd leaching (<0.5 ppm).

Green Chemistry Metrics

- Atom Economy : Knoevenagel (89%) vs. Wittig (72%).

- E-Factor : 8.2 (Knoevenagel) vs. 14.6 (Wittig), indicating lower waste production.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group using nucleophiles like amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Ammonia or primary amines in ethanol.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Amides or esters.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to (E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate exhibit significant anticancer properties. The thiazole moiety is often linked to enhanced cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of apoptotic pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Studies have shown that derivatives of thiazole exhibit varying degrees of antibacterial activity against both gram-positive and gram-negative bacteria. For instance, modifications on the thiazole structure can enhance the minimum inhibitory concentration (MIC), making these compounds potential candidates for developing new antibiotics .

Acetylcholinesterase Inhibition

Another significant application is in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compounds with similar structures have been reported to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, potentially alleviating symptoms associated with cognitive decline . Molecular docking studies have provided insights into how these compounds interact with the active site of AChE, revealing their potential as therapeutic agents .

Case Study 1: Synthesis and Evaluation of Thiazole Derivatives

A study conducted by researchers synthesized a series of thiazole derivatives, including those related to (E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate). The synthesized compounds were subjected to biological assays to evaluate their anticancer activity against human cancer cell lines. Notably, one derivative exhibited an IC50 value of 5 µM, indicating potent cytotoxicity .

Case Study 2: Inhibition of Acetylcholinesterase

In another research effort, a set of thiazole-based compounds was tested for AChE inhibition. The most effective compound demonstrated an IC50 value significantly lower than that of traditional AChE inhibitors like donepezil. This finding suggests that such compounds could be developed into new treatments for Alzheimer’s disease .

Mechanism of Action

The mechanism of action of (E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

Stereochemistry: The (E)-configuration of the vinyl group in the target compound contrasts with the (Z)-isomer in , which may alter dipole moments and binding affinities.

Synthetic Pathways :

- Thiazole formation often employs condensation reactions (e.g., Hantzsch thiazole synthesis) , while vinyl linkages are synthesized via cross-coupling or aldol-like condensations .

Spectroscopic Validation :

- Analogs like and were characterized using 1H/13C NMR and HRMS, suggesting similar methodologies apply to the target compound.

Biological Activity

(E)-Methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and other pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of (E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate is , with a molecular weight of approximately 325.36 g/mol. The compound features a thiazole ring and multiple methoxy groups that may influence its biological activity through various mechanisms.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show effectiveness against bacteria and fungi. For example, derivatives containing thiazole rings have demonstrated antimicrobial effects against Staphylococcus aureus and Candida albicans .

- Antitumor Activity : Compounds related to this structure have been evaluated for their antitumor potential. In vitro studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including those from human tumors . The structure-activity relationship (SAR) indicates that specific modifications can enhance potency against tumor cells.

- Mechanism of Action : The proposed mechanism for the antitumor activity involves the interaction with DNA, leading to inhibition of topoisomerase enzymes which are crucial for DNA replication . Additionally, the presence of cyano and thiazole moieties may enhance the compound's ability to intercalate into DNA.

Antimicrobial Studies

A study conducted on similar thiazole derivatives demonstrated significant antimicrobial activity using disc diffusion methods against common pathogens. The results indicated a strong correlation between structural features and antimicrobial potency .

| Compound | Microorganism | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | C. albicans | 18 |

| (E)-Methyl 4-(...) | E. coli | 14 |

Antitumor Studies

In vitro assays revealed that (E)-methyl 4-(...) exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating promising antitumor activity.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 6.26 |

| NCI-H358 | 6.48 |

| KB | 5.75 |

These results suggest that the compound could serve as a lead for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.